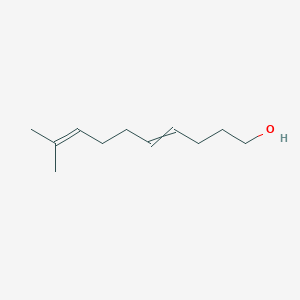

9-Methyldeca-4,8-dien-1-ol

Description

Contextualization of Unsaturated Fatty Alcohols in Organic Chemistry Research

Unsaturated fatty alcohols are long-chain organic molecules containing at least one carbon-carbon double bond and a terminal hydroxyl group (-OH). wikipedia.org They are derived from natural fats and oils and are integral to various industrial and research applications. wikipedia.orggoogle.com Unlike their saturated counterparts, the presence of double bonds introduces geometric isomerism (cis/trans or E/Z) and provides reactive sites for further chemical modification. scielo.org.co This unsaturation leads to distinct physical properties, such as lower melting points and higher solubility, which are advantageous in certain applications. scielo.org.co

In organic chemistry research, the synthesis of unsaturated fatty alcohols is a topic of continuous investigation. Traditional production methods often involve the high-pressure hydrogenation of fatty acid esters, typically using catalysts that can selectively reduce the ester group while preserving the carbon-carbon double bonds. scielo.org.co Modern research focuses on developing more efficient and environmentally benign catalytic systems, often employing metals like ruthenium promoted by a second metal such as tin, to achieve high selectivity under less severe reaction conditions. scielo.org.co These alcohols serve as crucial intermediates in the manufacturing of detergents, surfactants, cosmetics, and pharmaceuticals. wikipedia.orgscielo.org.co

The Role of Dienyl Moieties in Natural Product Synthesis and Chemical Biology

A dienyl moiety, characterized by the presence of two carbon-carbon double bonds, is a key structural feature in a multitude of bioactive natural products. chinesechemsoc.org The geometry and position of these double bonds are often critical to the biological activity of the molecule. For instance, the marine natural product Curacin A, known for its potent antimitotic properties, contains a complex tetraene chain that includes a conjugated diene. acs.org Synthetic studies aimed at creating analogues of such natural products often involve the construction of dienol intermediates. acs.org

The reactivity of the diene system is harnessed in various synthetic strategies, including Diels-Alder reactions, to build molecular complexity. chinesechemsoc.org In chemical biology, dienyl structures are incorporated into molecular probes and labels. The unique electronic and structural properties of dienes are exploited in the design of fluorogenic molecules, which become fluorescent only after a specific chemical reaction, a valuable tool for in vivo imaging and bioorthogonal chemistry. rsc.org Furthermore, dienyl sulfonyl fluorides have been identified as important components in drug discovery and materials science. researchgate.net

Specific Academic Interest in 9-Methyldeca-4,8-dien-1-ol and Related Structural Motifs

While extensive literature dedicated solely to this compound is limited, significant academic interest exists for its structural isomers and closely related motifs. This interest underscores the importance of the C11 dienol scaffold in synthetic organic chemistry.

Research has prominently featured isomers such as 9-Methyldeca-3,8-dien-1-ols. rsc.orgnih.govresearchgate.net These compounds have been utilized as substrates in Prins cascade reactions, a powerful method for the stereoselective synthesis of complex oxa-bicyclic systems, which are core structures in various natural products. rsc.orgnih.gov The stereochemistry of the dienol starting material (E or Z) dictates the stereochemical outcome of the cyclization, allowing for controlled access to specific isomers of the bicyclic products. nih.govresearchgate.net

Another related compound, (E,E)-9-Methyldeca-2,4-dien-1-ol, has been synthesized as a key intermediate in the development of potential therapeutic agents, specifically inhibitors of protein tyrosine phosphatase 1B (PTP1B). jst.go.jp This highlights the utility of this structural class in medicinal chemistry. The basic chemical properties of isomers like (4Z)-9-Methyl-4,8-decadiene-1-ol and (4E)-9-methyldeca-4,8-dien-1-ol are documented in chemical databases, providing foundational information for further research. jst.go.jpnih.gov

Key Properties of this compound Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Form | Reference |

|---|---|---|---|---|

| (4E)-9-methyldeca-4,8-dien-1-ol | C11H20O | 168.28 | E-isomer at C4 | nih.gov |

Overview of Advanced Synthetic and Mechanistic Studies Pertaining to Dienols

The synthesis of dienols has been advanced significantly through modern catalytic methods that offer high efficiency and selectivity. One notable development is the redox-neutral coupling of 1,3-dienes with aldehydes, facilitated by a dual catalytic system of nickel and a Brønsted acid. chinesechemsoc.orgresearchgate.net This atom-economical approach avoids the need for pre-functionalized substrates or stoichiometric metallic reagents, directly assembling dienols from readily available starting materials. chinesechemsoc.org

Palladium-catalyzed reactions have also emerged as a powerful tool. A ligand-switchable, palladium-catalyzed carbene coupling process allows for the divergent synthesis of either dihydrofurans or dienols from the same starting materials, showcasing a high degree of control over reaction pathways. nih.gov Furthermore, nickel-catalyzed reductive couplings of dienol ethers with aldehydes have been developed to produce monoprotected vicinal diols, which are versatile building blocks in synthesis. acs.org

Mechanistic studies have provided deep insights into the reactivity of dienols and their derivatives. Research on dienol ethers has explored their behavior in palladium/photoredox dual-catalyzed hydroaminoalkylations and cobalt-catalyzed hydroboration reactions, revealing details about regioselectivity and stereoselectivity. nih.govnih.gov These studies are crucial for understanding the fundamental principles that govern the reactions of dienyl systems and for designing new, more effective synthetic transformations. soton.ac.uk

Modern Synthetic Approaches to Dienols and Related Structures

| Reaction Type | Catalysts | Key Features | Resulting Products | References |

|---|---|---|---|---|

| Redox-Neutral Coupling | Ni(cod)₂, PCyp₃, Brønsted Acid | Atom-economical, by-product-free | Dienols | chinesechemsoc.orgresearchgate.net |

| Decarboxylative Carbene Coupling | Pd-catalyst, Ligand-switching | Divergent synthesis, chemoselectivity | Dihydrofurans or Dienols | nih.gov |

| Reductive Coupling | Ni-catalyst, Phosphorus Ligands | Unprecedented regioselectivity | Monoprotected vicinal diols | acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

341527-87-5 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

9-methyldeca-4,8-dien-1-ol |

InChI |

InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h3-4,9,12H,5-8,10H2,1-2H3 |

InChI Key |

MULMISXPVNLVDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC=CCCCO)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Methyldeca 4,8 Dien 1 Ol and Analogous Methyldecadienols

Strategies for the Construction of Dienyl Alcohols

The synthesis of dienyl alcohols requires precise control over stereochemistry and regiochemistry. Modern synthetic methods provide powerful tools to achieve this, moving beyond classical approaches to offer greater efficiency and selectivity.

Stereoselective Approaches to 1,3-Dienes and 1,4-Dienols

The stereoselective construction of the diene moiety is a cornerstone of organic synthesis, as the stereochemistry influences the biological and physical properties of molecules. mdpi.com Key strategies include transition-metal-catalyzed cross-coupling reactions, various olefination methods, and strategic rearrangement reactions. mdpi.com

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used to construct diene systems. eie.gracs.org Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings allow for the combination of pre-functionalized alkenyl partners with defined stereochemistry. mdpi.comeie.gr

The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.orgnih.gov The choice of metal catalyst (commonly palladium or nickel), ligands, and organometallic reagents is critical for success. eie.grnih.gov

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. acs.orgnih.gov It is particularly effective for synthesizing 1,5-dienes through the coupling of homoallylic alkylzinc reagents with alkenyl halides. nih.gov Alkylzinc reagents demonstrate excellent reactivity due to the presence of an empty, low-lying p orbital on zinc, which facilitates efficient transmetalation. acs.orgnih.gov

Suzuki Coupling: This method utilizes an organoboron reagent (like a boronic acid) and an organic halide. A key advantage is the stability and low toxicity of the boron reagents.

Stille Coupling: This involves coupling an organotin reagent with an organic halide. While effective, the toxicity of organotin compounds can be a drawback. In one strategy for a complex molecule, a Stille coupling was chosen to improve yields in a critical late-stage coupling between an epoxy α-bromo enone and a stannane. nih.gov

These methods provide a robust route to diene and dienol structures by allowing for the precise and stereocontrolled connection of molecular fragments. mdpi.com

Olefination reactions, which convert carbonyl compounds into alkenes, have been extended to the synthesis of 1,3-dienes. mdpi.com These methods are fundamental for introducing double bonds with stereocontrol.

Julia-Kocienski Olefination: This is a widely used method known for its mild reaction conditions and broad functional group tolerance. mdpi.com It typically produces dienes with an (E)-configuration for the newly formed double bond. mdpi.com In a total synthesis of (±)-rameswaralide, a Julia-Kocienski olefination was successfully applied to a complex ketone intermediate, yielding the desired pentacyclic alkene in 75% yield. nih.gov

Wittig Olefination: This reaction uses a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. While classic, it can sometimes lead to issues with stereoselectivity or epimerization under its basic conditions. nih.gov

Horner-Wadsworth-Emmons (HWE) Reaction: An alternative to the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphonium ylides. It often provides excellent (E)-selectivity for the resulting alkene.

Arsonium (B1239301) Salts in Olefination: A facile route to (2E,4E)-dienals has been developed using a double formyl-olefination with arsonium salts, demonstrating the utility of alternative ylides in diene synthesis. rsc.org

The selection of the olefination method depends on the specific substrate and the desired stereochemical outcome. mdpi.comorganic-chemistry.org

Sigmatropic rearrangements, particularly the researchgate.netresearchgate.net-sigmatropic Cope rearrangement and its variants, are powerful tools for reorganizing molecular frameworks. thieme-connect.de The 2-oxonia Cope rearrangement is a valuable method for isomerizing 1,4-dienols into their thermodynamically more stable 1,3-dienol counterparts. researchgate.netacs.orgacs.org

This transformation is often mediated by a Lewis acid, such as indium triflate (In(OTf)₃). researchgate.netacs.orgnih.gov The process begins with the Lewis acid activating an aldehyde, which promotes the formation of an oxocarbenium ion from the 1,4-dienol. acs.org This ion then undergoes the researchgate.netresearchgate.net-sigmatropic rearrangement to yield the 1,3-dienol product. acs.org The reaction has been shown to have a moderate to good substrate scope. researchgate.netacs.orgnih.gov

An indium-mediated procedure involves two steps:

Addition of pentadienylindium to an aldehyde in a protic solvent, which generates the kinetic γ-allylation product (a 1,4-dienol) in high yield. researchgate.netacs.orgnih.gov

Exposure of the 1,4-dienol to indium triflate and a substoichiometric amount of an aldehyde, which catalyzes the rearrangement to the thermodynamic α-isomer (the 1,3-dienol). researchgate.netacs.orgnih.gov

| Entry | Aldehyde | 1,4-Dienol Product | Yield of 1,3-Dienol (%) | E/Z Ratio |

|---|---|---|---|---|

| 1 | Benzaldehyde | 1,4-Dienol 15 | 66 | E only |

| 2 | 4-Methoxybenzaldehyde | 1,4-Dienol 28 | 67 | E only |

| 3 | 4-Bromobenzaldehyde | 1,4-Dienol 29 | 65 | E only |

| 4 | 2-Naphthaldehyde | 1,4-Dienol 30 | 51 | E only |

| 5 | trans-Cinnamaldehyde | 1,4-Dienol 31 | 0 | - |

| 6 | Cyclohexanecarboxaldehyde | 1,4-Dienol 34 | 42 | 3:2 |

| 7 | Isovaleraldehyde | 1,4-Dienol 35 | 38 | 3:2 |

A highly atom-economical and advanced method for synthesizing dienols involves the dual catalysis by nickel and a Brønsted acid. chinesechemsoc.orgchinesechemsoc.org This redox-neutral coupling directly joins simple 1,3-dienes and aldehydes, avoiding the need for prefunctionalized substrates, metallic reagents, or external reductants. chinesechemsoc.org The reaction exhibits high yields (up to 94%) and excellent stereoselectivity (up to 50:1 E/E:E/Z ratio). chinesechemsoc.orgchinesechemsoc.org

The proposed mechanism involves the oxidative cyclization of the nickel catalyst, the diene, and the aldehyde to form a nickelacycle intermediate. chinesechemsoc.orgresearchgate.net This intermediate is then protonated by the Brønsted acid co-catalyst, followed by β-hydride elimination to generate the dienol product and a Ni-H species, which continues the catalytic cycle. chinesechemsoc.org The use of 2-isopropoxyphenol (B44703) as the Brønsted acid co-catalyst was found to be critical for achieving both high reactivity and selectivity. chinesechemsoc.orgchinesechemsoc.org This dual catalytic system represents a significant advance over traditional methods that require multiple steps and generate stoichiometric waste. chinesechemsoc.org

| Entry | Diene | Aldehyde | Yield (%) | EE/EZ Ratio |

|---|---|---|---|---|

| 1 | 1,3-Butadiene | Benzaldehyde | 85 | 50:1 |

| 2 | 1,3-Butadiene | 4-Methylbenzaldehyde | 88 | 50:1 |

| 3 | 1,3-Butadiene | 4-Methoxybenzaldehyde | 94 | 50:1 |

| 4 | 1,3-Butadiene | 4-Chlorobenzaldehyde | 82 | 50:1 |

| 5 | Isoprene (B109036) | Benzaldehyde | 81 | 50:1 |

| 6 | 1,3-Pentadiene | Benzaldehyde | 84 | 50:1 |

| 7 | 1,3-Cyclohexadiene | Benzaldehyde | 86 | - |

Rearrangement Strategies (e.g., 2-Oxonia Cope Rearrangement) for Dienol Synthesis

Chemo- and Regioselective Reductions in Dienol Synthesis

The final step in forming a dienol from a corresponding dienal or dienoate is a reduction. This step must be chemo- and regioselective, reducing the carbonyl or ester functional group to an alcohol without affecting the double bonds within the diene system.

The reduction of enaminones, which are structurally related to dienols, highlights the challenges and strategies for achieving such selectivity. umich.edu Various reducing agents can be employed, and the choice depends on the specific substrate and desired outcome. For example, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are often used to selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce esters and carboxylic acids to primary alcohols.

In the context of complex syntheses, controlling selectivity is paramount. Protein engineering of enzymes like unspecific peroxygenases (UPOs) is an emerging strategy to achieve highly chemo- and regioselective oxyfunctionalization reactions, which can be conceptually applied to selective reductions. nih.gov While not a direct reduction, this highlights the trend toward biocatalytic methods for achieving high selectivity that is often difficult with traditional chemical reagents. The development of selective reduction methodologies is crucial for the synthesis of polyfunctional molecules like dienols, ensuring that only the target functional group is transformed. umich.edu

Reduction of Dienoates to Dienols (e.g., (E,E)-9-Methyldeca-2,4-dien-1-ol via DIBAL reduction of ethyl (E,E)-9-Methyldeca-2,4-dienoate)

A prominent method for the synthesis of dienols is the reduction of the corresponding dienoates. A specific example is the preparation of (E,E)-9-Methyldeca-2,4-dien-1-ol. This synthesis involves the reduction of ethyl (E,E)-9-methyldeca-2,4-dienoate using Diisobutylaluminium hydride (DIBAL-H).

The precursor, ethyl (E,E)-9-methyldeca-2,4-dienoate, is synthesized from (E)-7-methyloct-2-enal. The process begins with the reduction of ethyl (E)-7-methyloct-2-enoate to the corresponding alcohol, which is then oxidized with manganese dioxide (MnO2) to yield (E)-7-methyloct-2-enal. This enal is then subjected to a Horner-Wadsworth-Emmons reaction with ethyl (diethoxyphosphoryl)acetate to produce the target dienoate.

The final step is the reduction of the ethyl (E,E)-9-methyldeca-2,4-dienoate. A solution of the dienoate in toluene (B28343) is treated with a 1 M solution of DIBAL-H at a low temperature (-10°C). This reaction proceeds with high efficiency, affording (E,E)-9-Methyldeca-2,4-dien-1-ol in a 96% yield. jst.go.jp DIBAL-H is a powerful and bulky reducing agent that is particularly useful for the partial reduction of esters to aldehydes. masterorganicchemistry.com However, by controlling the reaction conditions, it can effectively reduce esters to primary alcohols without affecting the double bonds in the dienol system. masterorganicchemistry.com

| Reactant | Reagent | Product | Yield |

| Ethyl (E,E)-9-methyldeca-2,4-dienoate | DIBAL-H | (E,E)-9-Methyldeca-2,4-dien-1-ol | 96% jst.go.jp |

Targeted Synthesis of Isomeric and Functionally Substituted Methyldecadienols

The ability to synthesize specific isomers and functionalized derivatives of methyldecadienols is critical for their application in the total synthesis of complex molecules. The following sections highlight key strategies for accessing these valuable building blocks.

The E and Z isomers of 9-methyldeca-3,8-dien-1-ol are valuable intermediates that can undergo cyclization reactions to form complex heterocyclic structures. Research has demonstrated that these dienols can smoothly cyclize with aldehydes in the presence of a silver salt catalyst, such as silver hexafluoroantimonate (AgSbF6), under very mild conditions. dntb.gov.uarsc.orgnih.govresearchgate.net This reaction, known as a Prins cascade, generates oxa-bicycles in good yields with high stereoselectivity. dntb.gov.uarsc.orgnih.govresearchgate.net

The stereochemistry of the starting dienol dictates the stereochemical outcome of the cyclization. The E-isomer of 9-methyldeca-3,8-dien-1-ol exclusively yields the trans-fused oxa-bicycle, while the Z-isomer predominantly gives the cis-fused product. rsc.orgnih.govresearchgate.net This stereospecificity makes the synthesis of pure E and Z isomers of the dienol a critical endeavor.

| Isomer | Cyclization Product Stereochemistry |

| (E)-9-Methyldeca-3,8-dien-1-ol | trans-oxa-bicycle rsc.orgnih.govresearchgate.net |

| (Z)-9-Methyldeca-3,8-dien-1-ol | cis-oxa-bicycle (predominantly) rsc.orgnih.govresearchgate.net |

The strategic use of protecting groups and stereocontrolled reactions allows for the synthesis of highly functionalized dienols that serve as crucial fragments in the assembly of complex natural products.

The synthesis of epothilones, a class of potent anticancer agents, relies on the construction of key fragments. One such fragment, (2S,7R,4Z,8E)-1-tert-butyldimethylsilyloxy-5-methyldeca-4,8-diene-2,7-diol, has been synthesized using a tin(IV) bromide mediated reaction. rsc.orgresearchgate.netresearchgate.net This approach involves the reaction of a functionalized allylstannane with an aldehyde. rsc.orgresearchgate.netresearchgate.net

Specifically, (5S)-6-tert-butyldimethylsilyloxy-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane is reacted with (E)-but-2-enal in the presence of tin(IV) bromide. rsc.orgresearchgate.netresearchgate.net This reaction yields the desired diol, albeit with its (7S)-epimer as a minor component. rsc.orgresearchgate.netresearchgate.net This substituted methyldecadienol serves as a C(7)-C(16) fragment for the total synthesis of epothilone (B1246373) D. rsc.orgresearchgate.netresearchgate.net

| Stannane | Aldehyde | Product | Application |

| (5S)-6-tert-butyldimethylsilyloxy-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane rsc.orgresearchgate.netresearchgate.net | (E)-but-2-enal rsc.orgresearchgate.netresearchgate.net | (2S,7R,4Z,8E)-1-tert-butyldimethylsilyloxy-5-methyldeca-4,8-diene-2,7-diol rsc.orgresearchgate.netresearchgate.net | C(7)-C(16) fragment of epothilone D rsc.orgresearchgate.netresearchgate.net |

The synthesis of complex molecules often requires the use of protecting groups to mask reactive functionalities during various synthetic transformations. jocpr.comwiley.com Protected dienols, such as (4Z,8E)-10-Benzyloxy-4-benzyloxymethyl-8-methyl-deca-4,8-dien-1-ol, are valuable intermediates in such multi-step syntheses. The benzyl (B1604629) and benzyloxymethyl groups serve as protecting groups for the hydroxyl functionalities. These protecting groups are stable under a variety of reaction conditions but can be selectively removed when needed. The ability to introduce and remove these groups in a controlled manner is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures. jocpr.comwiley.com

The synthesis of such protected dienols allows for further functionalization at the unprotected C1-hydroxyl group or modifications to the diene system without interference from the protected hydroxyl groups. The specific stereochemistry of the double bonds (4Z, 8E) and the placement of the methyl and protected hydroxyl groups are critical for their intended use in the synthesis of a larger target molecule.

| Compound | Protecting Groups | Key Structural Features |

| (4Z,8E)-10-Benzyloxy-4-benzyloxymethyl-8-methyl-deca-4,8-dien-1-ol | Benzyl, Benzyloxymethyl | 4Z, 8E diene, C1-hydroxyl |

Chemical Reactivity and Transformations of Methyldecadienols

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the chemical functionality formed in the previous step. In the context of methyldecadienols, these cascades are particularly useful for rapidly building molecular complexity from relatively simple starting materials.

Prins Cyclization of 9-Methyldeca-3,8-dien-1-ols with Aldehydes

A notable example of cascade cyclization is the Prins reaction of 9-methyldeca-3,8-dien-1-ols with various aldehydes. nih.govresearchgate.netresearchgate.net This reaction has been shown to proceed smoothly under mild conditions to produce oxa-bicycles in good yields and with high selectivity. nih.govresearchgate.netresearchgate.net The Prins reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the construction of heterocyclic rings, particularly tetrahydropyrans. beilstein-journals.orgresearchgate.netresearchgate.net

The mechanism of the Prins cyclization is initiated by the acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. researchgate.netpreprints.org This initial step leads to the formation of a key intermediate, the oxocarbenium ion. researchgate.netbeilstein-journals.orgresearchgate.netpreprints.orgresearchgate.net This electrophilic species then undergoes an intramolecular attack by the alkene π-nucleophile, a process known as π-cation cyclization, to form a tetrahydropyranyl cation intermediate. researchgate.netnih.gov The fate of this cationic intermediate is dependent on the reaction conditions and the structure of the starting materials, ultimately leading to the final product. acs.org In the case of dienol substrates, the initial cyclization can be followed by further reactions, leading to the formation of bicyclic or even more complex polycyclic structures. nih.govresearchgate.netresearchgate.net The formation of the oxocarbenium ion is a critical step, and its stability and reactivity are influenced by various factors, including the nature of the catalyst and the substituents on the aldehyde and dienol. nih.gov

The stereochemistry of the starting dienol plays a crucial role in determining the stereochemical outcome of the Prins cyclization. nih.govresearchgate.netresearchgate.net Specifically, the geometry of the double bond in the 9-methyldeca-3,8-dien-1-ol has a direct impact on the diastereoselectivity of the resulting oxa-bicycle. nih.govresearchgate.netresearchgate.net

Research has demonstrated that the cyclization of E-9-methyldeca-3,8-dien-1-ol with aldehydes yields the trans-fused oxa-bicycle exclusively. nih.govresearchgate.netresearchgate.net In contrast, the cyclization of the corresponding Z-isomer predominantly affords the cis-fused oxa-bicycle. nih.govresearchgate.netresearchgate.net This high degree of stereocontrol is a significant advantage of this synthetic methodology. The observed diastereoselectivity can be rationalized by considering the chair-like transition states of the cyclization step, where the substituents tend to occupy equatorial positions to minimize steric interactions. acs.orgnih.govresearchgate.net

| Dienol Isomer | Major Product Diastereomer | Selectivity |

|---|---|---|

| E-9-Methyldeca-3,8-dien-1-ol | trans-oxa-bicycle | Exclusive nih.govresearchgate.netresearchgate.net |

| Z-9-Methyldeca-3,8-dien-1-ol | cis-oxa-bicycle | Predominant nih.govresearchgate.netresearchgate.net |

The choice of catalyst is critical for the success of the Prins cyclization of dienols. A variety of Lewis and Brønsted acids have been employed to promote this transformation. researchgate.netresearchgate.net Among the most effective catalysts for the cyclization of 9-methyldeca-3,8-dien-1-ols is silver hexafluoroantimonate (AgSbF₆). nih.govresearchgate.netresearchgate.net This catalytic system has been shown to facilitate the reaction in the presence of just 20 mol% of the catalyst under very mild conditions, leading to good yields of the desired oxa-bicycles. nih.govresearchgate.netresearchgate.net

The role of AgSbF₆ is likely to act as a potent Lewis acid that activates the aldehyde towards nucleophilic attack by the alcohol. nih.govcsic.es The hexafluoroantimonate anion is non-coordinating, which allows for a highly reactive cationic intermediate. Other gold-based catalytic systems, often in conjunction with a silver salt like AgSbF₆, have also been utilized in related cyclization reactions. rsc.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org

A key feature of the cascade cyclization of dienols is the termination step, which can occur through various pathways. In the case of 9-methyldeca-3,8-dien-1-ol, the termination of the Prins cyclization with the tethered olefin is a novel and significant reaction, as it provides access to molecular motifs present in a range of natural products. nih.govresearchgate.netresearchgate.net

For a related substrate, E- or Z-8-methylnona-3,8-dien-1-ol, the cyclization product is formed through a termination pathway involving an allylic C-H bond, which proceeds via olefin migration. nih.govresearchgate.netresearchgate.netresearchgate.net This demonstrates the versatility of the Prins cascade in generating diverse and complex structures by varying the substrate and reaction conditions.

Catalytic Systems for Dienol Cyclization (e.g., AgSbF6)

Applications in the Stereoselective Construction of Polycyclic Ethers

The Prins cyclization and related cascade reactions of methyldecadienols and similar substrates are powerful methods for the stereoselective synthesis of polycyclic ethers. researchgate.netrsc.org These structural motifs are found in a wide array of biologically active natural products. nih.govmdpi.comnih.govresearchgate.net The ability to control the stereochemistry of multiple stereocenters in a single synthetic operation makes these reactions highly valuable in the total synthesis of complex molecules. beilstein-journals.orgresearchgate.netemory.edu The development of new catalytic systems and a deeper understanding of the reaction mechanisms continue to expand the scope and utility of these transformations in constructing intricate polycyclic ether frameworks. nih.govmdpi.comnih.govresearchgate.net

Synthesis of Octahydro-1H-isochromene Derivatives

The synthesis of octahydro-1H-isochromene derivatives from methyldecadienols can be achieved through Prins-type cyclization reactions. researchgate.netresearchgate.net In a notable example, (E)- and (Z)-9-methyldeca-3,8-dien-1-ols undergo smooth cyclization with various aldehydes in the presence of a catalytic amount of silver hexafluoroantimonate (AgSbF6) under mild conditions. researchgate.net This reaction proceeds with excellent selectivity, where the geometry of the starting olefin dictates the stereochemistry of the product. Specifically, the (E)-olefin yields the trans-fused octahydro-1H-isochromene derivative exclusively, while the (Z)-olefin predominantly affords the cis-fused product. researchgate.net

This stereochemical outcome is a key feature of the Prins cyclization, which involves the electrophilic addition of an aldehyde to the double bond of the dienol, followed by intramolecular trapping of the resulting carbocation by the hydroxyl group. The reaction provides a valuable method for constructing bicyclic ether frameworks, which are present in numerous natural products. researchgate.net

The reaction conditions and outcomes are summarized in the table below:

| Starting Material | Reagent | Catalyst | Product | Stereochemistry |

| (E)-9-Methyldeca-3,8-dien-1-ol | Aldehyde | AgSbF6 (20 mol%) | trans-Octahydro-1H-isochromene derivative | Exclusive |

| (Z)-9-Methyldeca-3,8-dien-1-ol | Aldehyde | AgSbF6 (20 mol%) | cis-Octahydro-1H-isochromene derivative | Predominant |

This method represents a significant advancement in the synthesis of oxa-bicycles, offering high yields and stereoselectivity under mild reaction conditions. researchgate.net

Synthesis of Octahydrocyclopenta[c]pyran Derivatives

The synthesis of octahydrocyclopenta[c]pyran derivatives from methyldecadienol precursors highlights another facet of their reactivity, particularly through tandem cyclization processes. While direct synthesis from 9-methyldeca-4,8-dien-1-ol is not explicitly detailed in the provided context, related structures undergo similar transformations. For instance, aldehydes can couple with (E/Z)-non-3-en-8-yn-1-ol, a related unsaturated alcohol, in the presence of copper(I) salts and a Lewis acid like boron trifluoride etherate (BF3·OEt2) to produce octahydrocyclohepta[c]pyran-6(1H)-one derivatives. researchgate.net This reaction proceeds through a sequential Prins cyclization, alkynylation, and hydration cascade. researchgate.net

The formation of the octahydrocyclopenta[c]pyran ring system often involves an intramolecular cyclization where a five-membered ring is fused to a six-membered pyran ring. nih.gov These reactions are valuable for creating complex polycyclic ether systems found in various natural products. The stereoselectivity of these cyclizations is often controlled by the geometry of the starting homoallylic alcohol. researchgate.net

Other Reactions Involving Dienyl Alcohol Structures

The reactivity of dienyl alcohols like this compound extends beyond simple cyclizations, encompassing a range of diastereoselective reactions and sigmatropic rearrangements.

Diastereoselective Reactions of Chiral Dienols

Chiral dienols are valuable substrates in asymmetric synthesis, allowing for the stereocontrolled formation of new chiral centers. One important transformation is the diastereoselective nickel-catalyzed 1,4-hydroboration. nih.gov This reaction, when applied to chiral dienols, can produce syn-propionate motifs with high diastereoselectivity and a stereodefined trisubstituted crotylboronic ester. nih.gov The resulting boronic ester can be further functionalized, providing a versatile intermediate for carbon-carbon and carbon-oxygen bond formation. nih.gov

The level of diastereoselection in these reactions can be significantly influenced by the presence and nature of protecting groups on the alcohol functionality. For instance, appropriate protecting groups on a chiral dienol can lead to substantial improvements in both yield and stereoselectivity during hydroboration. nih.gov

Another important class of diastereoselective reactions involving chiral dienols is the asymmetric Diels-Alder reaction. nih.govjst.go.jp By utilizing a chiral Lewis acid template, 2,4-dienols can react with dienophiles like methyl acrylate (B77674) to afford functionalized bicyclic γ-lactones with high enantiomeric purities. nih.gov

Claisen Rearrangements in Dienyl Systems

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that finds broad application in organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In the context of dienyl systems, variations of the Claisen rearrangement, such as the Ireland-Claisen rearrangement, are particularly relevant. researchgate.net This rearrangement involves the conversion of an allylic ester to a γ,δ-unsaturated carboxylic acid. wikipedia.org

For example, an ester derived from a dienol, such as the (4-methoxybenzyloxy)acetate of (2S,7R,4Z,8E)-1-tert-butyldimethylsilyloxy-5-methyldeca-4,8-diene-2,7-diol, can undergo an Ireland-Claisen rearrangement. researchgate.net This specific transformation leads to the formation of methyl (2R,3S,10S,4E,7Z)-3,7-dimethyl-10,11-(dimethylmethylene)dioxy-2-(4-methoxybenzyloxy)undeca-4,7-dienoate. researchgate.net This reaction demonstrates the ability of the Claisen rearrangement to control the stereochemistry at newly formed carbon centers.

The general mechanism of the Claisen rearrangement proceeds through a concerted, cyclic transition state, often favoring a chair-like conformation. organic-chemistry.org This concerted nature allows for the efficient transfer of chirality from the starting material to the product. organic-chemistry.org Different variants of the Claisen rearrangement have been developed to accommodate various substrates and to achieve specific synthetic goals. organic-chemistry.orgwikipedia.org

The following table summarizes some key variants of the Claisen rearrangement:

| Rearrangement Name | Reactants | Product | Key Features |

| Classic Claisen | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Thermally induced nih.govnih.gov-sigmatropic rearrangement. organic-chemistry.org |

| Ireland-Claisen | Allylic carboxylate | γ,δ-Unsaturated carboxylic acid | Involves a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, often at room temperature. wikipedia.orgresearchgate.net |

| Eschenmoser-Claisen | Allylic alcohol, N,N-dimethylacetamide dimethyl acetal | γ,δ-Unsaturated amide | Proceeds under thermal conditions. wikipedia.orgjk-sci.com |

| Johnson-Claisen | Allylic alcohol, orthoester | γ,δ-Unsaturated ester | Often requires high temperatures and can be acid-catalyzed. wikipedia.org |

These rearrangements are integral tools for the synthesis of complex molecules, including natural products, by enabling the strategic formation of carbon-carbon bonds with a high degree of stereocontrol.

Spectroscopic and Stereochemical Characterization in Academic Research

Elucidation of Structure and Configuration of Synthesized Dienols and Their Derivatives

The structural elucidation of a synthesized dienol like 9-methyldeca-4,8-dien-1-ol would fundamentally rely on a combination of spectroscopic techniques. The primary structure, including the carbon skeleton, the position of the hydroxyl group, and the location of the double bonds, would be determined. Furthermore, the configuration of the double bonds (E/Z isomerism) and the stereochemistry of any chiral centers would be a crucial aspect of the characterization.

For instance, in the synthesis of related compounds like (E,E)-9-methyldeca-2,4-dien-1-ol, researchers have utilized techniques that control the stereochemistry of the double bonds, and the resulting configuration is then confirmed through spectroscopic analysis. jst.go.jp The synthesis of other isomers, such as (E)-9-methyldeca-3,8-dien-1-ol, also highlights the importance of stereocontrolled synthetic methods. rsc.org

Use of NMR Spectroscopy for Stereochemical Assignment (e.g., NOESY, DQFCOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For this compound, a full suite of NMR experiments would be necessary.

1D NMR (¹H and ¹³C):

¹H NMR would provide information on the chemical environment of each proton, including their multiplicity (splitting patterns) and integration (number of protons). The chemical shifts of the olefinic protons would be indicative of the substitution pattern and geometry of the double bonds.

¹³C NMR would reveal the number of unique carbon atoms in the molecule and their hybridization state (sp³, sp², sp). The chemical shifts of the carbons in the double bonds can also provide clues about their configuration.

2D NMR: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, various 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish the connectivity between protons that are coupled to each other, helping to trace out the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining stereochemistry. They show correlations between protons that are close in space, even if they are not directly bonded. For this compound, NOESY could be used to determine the E/Z geometry of the double bonds by observing the spatial proximity of specific olefinic and allylic protons. For example, in a related dienol, NOE correlations were key to confirming the stereochemistry. rsc.org

DQF-COSY (Double Quantum Filtered COSY): This technique can provide cleaner spectra than standard COSY and can be particularly useful for resolving complex coupling networks.

A hypothetical ¹H NMR data table for a specific isomer of this compound is presented below for illustrative purposes, based on data for a related compound. jst.go.jp

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.25 | m | 1H | H-3 |

| 6.14 | m | 2H | H-2, H-4 |

| 5.80 | d | 1H | H-5 |

| 4.19 | d | 2H | H-1 |

| 2.15 | m | 2H | H-6 |

| 1.53 | m | 1H | H-9 |

| 1.42 | m | 2H | H-7 |

| 1.18 | m | 2H | H-8 |

| 0.87 | d | 6H | CH₃-9 |

Mass Spectrometry and Infrared Spectroscopy in Compound Characterization

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of a water molecule (H₂O) from the molecular ion would be characteristic of an alcohol.

Infrared Spectroscopy (IR): Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Bands in the region of 2850-3000 cm⁻¹ due to C-H stretching of sp³ hybridized carbons.

Bands around 3010-3100 cm⁻¹ corresponding to C-H stretching of the sp² hybridized carbons of the double bonds.

A band or bands in the region of 1640-1680 cm⁻¹ due to the C=C stretching vibrations of the double bonds.

A band around 1050-1150 cm⁻¹ for the C-O stretching of the primary alcohol.

The table below shows typical IR absorption frequencies for the functional groups expected in this compound. mpg.de

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (sp²) | 3010-3100 |

| C-H (sp³) | 2850-3000 |

| C=C (alkene) | 1640-1680 |

| C-O (alcohol) | 1050-1150 |

Research Applications and Broader Context

Contribution to the Synthesis of Complex Natural Products

The structural motifs present in dienols are fundamental to the architecture of numerous biologically active natural products. The ability of synthetic chemists to harness the reactivity of these simple acyclic precursors has been a cornerstone in the total synthesis of several classes of complex molecules.

Dienols and their derivatives are crucial building blocks for assembling the carbon skeletons of a wide array of natural products. Their utility stems from the ability of the double bonds to participate in various cyclization and bond-forming reactions, while the hydroxyl group can serve as a handle for further functionalization or as a directing group.

Terpenes: This large and diverse class of natural products is built from isoprene (B109036) units. baranlab.org Dienols serve as key intermediates in the synthesis of various terpene frameworks, including sesquiterpenes and diterpenes. ontosight.ainih.gov The synthesis of furanoid terpenes, for example, has been achieved through the efficient palladium-catalyzed cyclization of 4,6-dienols. acs.org The strategic cyclization of these acyclic precursors mimics biosynthetic pathways, where carbocationic intermediates lead to complex polycyclic structures. baranlab.orgacs.org

Acetogenins (B1209576): Annonaceous acetogenins are a class of polyketide-derived natural products known for their potent cytotoxic activities. nih.gov Many of these molecules feature tetrahydrofuran (B95107) (THF) rings within a long aliphatic chain. beilstein-journals.org The synthesis of these THF motifs often relies on the oxidative cyclization of diene or dienol systems. ut.eed-nb.info For instance, the stereoselective synthesis of mono-THF acetogenins like cis-solamin (B1254054) has been accomplished using the diastereoselective epoxidation of a dienol followed by cyclization. beilstein-journals.org

Polyethers and Ionophores: Polyether antibiotics are characterized by multiple cyclic ether units. soton.ac.uk Their synthesis is a significant challenge that often employs dienol precursors. ut.ee Diversity-focused semisynthesis approaches have been used to construct novel polyether ionophores by combining fragments from natural polyethers with synthetically derived building blocks. au.dk The ability of these molecules to transport cations across biological membranes is a key aspect of their biological activity. au.dkmdpi.com

Macrolides and Epothilones: Macrolides are macrocyclic lactones with a wide range of antibiotic and other biological activities. mdpi.com The synthesis of complex macrolide structures often involves the strategic coupling of smaller fragments, including those derived from or containing dienol functionalities. researchgate.net The epothilones, potent anticancer agents that stabilize microtubules, are another class of complex natural products whose syntheses have utilized dienol-containing fragments. researchgate.netnih.govwwu.edu These syntheses showcase the power of stereocontrolled reactions to assemble complex acyclic chains that are later cyclized.

Table 1: Role of Dienols in Natural Product Synthesis

| Natural Product Class | Key Structural Feature | Role of Dienol Building Block |

|---|---|---|

| Terpenes | Polycyclic carbon frameworks | Precursors for cyclization to form terpene skeletons. baranlab.orgacs.org |

| Acetogenins | Tetrahydrofuran (THF) rings | Substrates for oxidative cyclization to form THF moieties. beilstein-journals.orgd-nb.info |

| Polyethers/Ionophores | Multiple cyclic ether units | Precursors for the construction of complex polyether chains. ut.eeau.dk |

| Macrolides | Macrocyclic lactone ring | Components in the assembly of the acyclic chain prior to macrolactonization. researchgate.net |

| Epothilones | Thiazole-containing macrolide | Fragments for building the complex polyketide backbone. researchgate.net |

Bicyclic ether scaffolds are prevalent in a variety of natural products and are of significant interest in drug discovery. rsc.org The intramolecular reactions of dienols and their derivatives have proven to be a powerful strategy for constructing these complex three-dimensional structures with high diastereoselectivity. A notable example involves isomers of 9-methyldeca-4,8-dien-1-ol, specifically E- and Z-9-methyldeca-3,8-dien-1-ols. These compounds undergo smooth cyclization with aldehydes in the presence of a silver catalyst under mild conditions to generate oxa-bicycles. rsc.orgnih.gov This reaction, a Prins cascade process, demonstrates excellent stereochemical control, where the geometry of the double bond in the starting dienol dictates the stereochemistry of the final bicyclic product. rsc.orgresearchgate.net

Furthermore, palladium-catalyzed cascade reactions have been developed to provide efficient access to bicyclic ether scaffolds from readily available linear diene-diol substrates. rsc.org These reactions strategically employ a Pd redox-relay process to connect an initial oxypalladative cyclization with a subsequent π-allyl-Pd cyclization at a remote site, affording cis-fused ring systems with complete diastereoselectivity. rsc.org

Table 2: Synthesis of Bicyclic Ethers from Dienol Precursors

| Dienol Substrate | Reaction Type | Catalyst/Reagent | Product |

|---|---|---|---|

| E-9-Methyldeca-3,8-dien-1-ol | Prins Cascade | Aldehyde, AgSbF₆ | trans-Oxa-bicycle rsc.orgnih.gov |

| Z-9-Methyldeca-3,8-dien-1-ol | Prins Cascade | Aldehyde, AgSbF₆ | cis-Oxa-bicycle rsc.orgnih.gov |

| Linear Diene-Diols | Oxidative Cascade | Pd(II) Catalyst | cis-Fused Bicyclic Ether rsc.org |

Dienols as Building Blocks for Natural Product Frameworks (e.g., epothilones, terpenes, acetogenins, polyethers, ionophores, macrolides)

Advancements in Asymmetric Synthesis and Stereocontrol of Polyol and Dienyl Systems

The synthesis of molecules with multiple stereocenters, such as polyols and complex dienyl systems, requires precise control over stereochemistry. uwindsor.ca Dienols are valuable substrates in the development of such asymmetric synthetic methods. The challenge lies in converting an achiral starting material into a chiral product with a high preference for one enantiomer or diastereomer. uwindsor.canih.gov

The development of methods for the stereocontrolled synthesis of 1,3-polyol motifs, which are common in polyketide natural products, is a significant area of research. d-nb.info One of the classic challenges in asymmetric synthesis is the creation of 1,3-diols with a defined syn- or anti- relative stereochemistry, which can be achieved by the careful choice of reagents for the reduction of a β-hydroxy ketone precursor. uwindsor.ca Iterative asymmetric allylation techniques, for example, allow for the rapid assembly of protected 1,3-polyol substructures with exceptional levels of stereocontrol. researchgate.net

Methodologies have also been developed for the synthesis of enantioenriched syn-2-ene-1,4-diols. rsc.org These methods often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction, highlighting the importance of catalyst-controlled transformations in modern organic synthesis. uwindsor.canih.gov The application of these stereocontrolled strategies is crucial for the total synthesis of complex molecules where biological activity is often dependent on the precise three-dimensional arrangement of atoms. ut.eersc.org

Methodological Developments in Organic Synthesis for Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is the fundamental process by which the skeletons of organic molecules are assembled. organic-chemistry.org The development of new, efficient, and selective methods for C-C bond formation is a central goal of organic synthesis. purdue.edu Dienols like this compound are key players in this field, serving as testbeds and substrates for novel bond-forming reactions.

Modern synthetic methods often rely on transition metal catalysis, with palladium- and copper-based systems being particularly prominent. purdue.eduekb.eg These catalysts enable reactions to proceed under mild conditions and with high selectivity, which is crucial for the synthesis of complex molecules. organic-chemistry.org The development of green methodologies, which utilize environmentally benign solvents like water and reusable catalysts, is also a major focus. bohrium.comresearchgate.net

Reactions involving dienols often exemplify these advancements. For instance, the palladium-catalyzed cyclization of dienols to form furanoid terpenes or bicyclic ethers represents a sophisticated C-C and C-O bond-forming strategy. acs.orgrsc.org These transformations showcase how a single catalytic system can be used to construct complex ring systems from simple linear precursors, often with high control over stereochemistry. Such methodological developments are not only applied to natural product synthesis but also expand the general toolbox available to organic chemists for constructing diverse molecular frameworks. ekb.eg

Design and Exploration of Novel Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. researchgate.netresearchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste compared to traditional stepwise syntheses. researchgate.net The design of novel cascade reactions is a frontier in organic chemistry, enabling the rapid construction of complex molecular architectures from simple starting materials. acs.orgugent.be

Dienols are ideal substrates for designing cascade reactions due to their multiple reactive sites. The Prins cascade cyclization of 9-methyldeca-3,8-dien-1-ol derivatives is a prime example. rsc.orgnih.gov In this process, the initial reaction of an aldehyde with the homoallylic alcohol moiety initiates a cyclization that is terminated by the tethered olefin, forming two rings and multiple stereocenters in a single, highly selective step. rsc.orgresearchgate.net

Similarly, palladium-catalyzed cascades involving diene-diols demonstrate the power of this concept. rsc.org These reactions combine an oxidative cyclization with a subsequent π-allyl cyclization, creating complex bicyclic systems with high efficiency and stereoselectivity. The development of such reactions is crucial for streamlining synthetic routes to bioactive natural products and their analogues, ultimately accelerating drug discovery and chemical biology research. researchgate.net

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles necessitates the development of synthetic routes that are both efficient and environmentally benign. For dienols like 9-methyldeca-4,8-dien-1-ol, future research will likely focus on moving away from classical multi-step syntheses that often involve stoichiometric reagents and generate significant waste.

Key areas of exploration include:

Catalytic C-C Bond Forming Reactions: Transition-metal catalysis offers powerful tools for the construction of complex molecules from simple precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have proven effective for the stereocontrolled synthesis of dienoates, which can be subsequently reduced to dienols. Future work could focus on developing direct catalytic routes to dienols, minimizing the number of synthetic steps.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of dienols presents a highly sustainable alternative. Enzymes can operate under mild conditions and often exhibit high regio- and stereoselectivity, reducing the need for protecting groups and chiral auxiliaries.

Renewable Feedstocks: Investigating the synthesis of this compound and its analogs from renewable resources, such as biomass-derived platform chemicals, would be a significant step towards sustainability.

Exploration of Novel Catalytic Systems for Dienol Transformations

The reactivity of the diene and alcohol functionalities in this compound opens up a vast landscape for catalytic transformations. A significant finding in the study of the related isomer, E- and Z-9-methyldeca-3,8-dien-1-ols, is their smooth cyclization with aldehydes in the presence of a silver salt catalyst (AgSbF₆) to form oxa-bicycles with high selectivity. nih.govrsc.org This Prins-type cascade reaction highlights the potential for discovering novel catalytic systems for dienol transformations. nih.govrsc.orgresearchgate.net

Future research in this area could involve:

Lewis and Brønsted Acid Catalysis: Exploring a wider range of Lewis and Brønsted acids to catalyze intramolecular cyclizations, cycloadditions, and rearrangement reactions of dienols. Chiral Brønsted acids, for example, have been successfully used in the asymmetric allylboration of aldehydes to produce enantioenriched dienyl homoallylic alcohols. researchgate.net

Transition Metal Catalysis: Beyond synthesis, transition metals can be employed to mediate a variety of transformations on the dienol scaffold. thieme-connect.de For example, rhodium-catalyzed reductive coupling of enynes with carbonyl compounds provides access to dienyl alcohols. nih.gov The development of catalysts that can selectively functionalize one of the double bonds or the alcohol group would be highly valuable.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable novel and efficient transformations. For instance, the combination of a chiral phosphoric acid catalyst with an allylboron reagent has been shown to control both enantioselectivity and diastereoselectivity in the formation of dienyl homoallylic alcohols. nih.gov

Investigation of Unprecedented Reactivity Patterns in Dienyl Alcohol Systems

The conjugated or non-conjugated diene system in conjunction with the alcohol functionality can lead to unique and sometimes unexpected reactivity. The aforementioned Prins cascade cyclization of 9-methyldeca-3,8-dien-1-ols is a prime example of such a novel transformation. nih.govrsc.org

Future investigations could focus on:

Electrocyclizations: The diene moiety can participate in pericyclic reactions like electrocyclizations, which can be triggered by thermal or photochemical activation. The influence of the hydroxyl group on the stereochemical outcome of these reactions warrants investigation.

Cascade Reactions: Designing new cascade reactions that are initiated by the dienol functionality is a promising avenue. These cascades can rapidly build molecular complexity from simple starting materials.

Umpolung Strategies: Exploring umpolung (reactivity inversion) strategies, where the normal electrophilic or nucleophilic character of a functional group is reversed, could lead to novel bond formations. For example, hypervalent iodine reagents have been used to mediate the cross-nucleophile coupling of silyl (B83357) enol ethers. diva-portal.org

Stereodivergent Synthesis and Enantioselective Control for Dienols and Their Derivatives

The presence of multiple stereocenters and stereoisomeric double bonds in dienols and their derivatives makes stereocontrol a critical aspect of their synthesis. Stereodivergent synthesis, the ability to selectively produce any stereoisomer of a product from a common starting material, is a highly sought-after goal in organic synthesis.

Future research directions include:

Catalyst-Controlled Stereoselectivity: Developing catalytic systems where the choice of catalyst or ligand dictates the stereochemical outcome. This has been successfully demonstrated in various asymmetric reactions.

Substrate-Controlled Stereoselectivity: In some cases, the inherent chirality of the substrate can be used to direct the stereochemical outcome of subsequent reactions. Understanding and leveraging these substrate-controlled processes is an important research area.

Enantioselective Desymmetrization: For prochiral dienol precursors, enantioselective desymmetrization using chiral catalysts can be a powerful strategy to introduce chirality.

A study on the cyclization of E- and Z-9-methyldeca-3,8-dien-1-ols demonstrated excellent diastereoselectivity, where the E-olefin exclusively afforded the trans-fused oxa-bicycle, and the Z-olefin predominantly gave the cis-fused product. nih.govrsc.org This highlights the profound impact of the substrate's double bond geometry on the stereochemical outcome of the reaction.

Application of Computational Chemistry to Predict Reactivity and Stereoselectivity

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, reactivity, and selectivity. bohrium.com For complex systems like dienols, computational studies can be particularly illuminating.

Future applications in this area include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other computational methods to elucidate the mechanisms of novel dienol reactions, such as the Prins cascade. bohrium.com This can help in understanding the role of catalysts and reaction conditions.

Predicting Stereochemical Outcomes: Computational modeling can be used to predict the stereochemical outcome of asymmetric reactions by calculating the energies of different transition states leading to various stereoisomers. nih.gov

Rational Catalyst Design: By understanding the interactions between the substrate, catalyst, and reagents at a molecular level, computational chemistry can guide the design of new and more efficient catalysts for specific transformations.

Synthesis of Metabolites or Derivatives with Potential Research Utility

Dienols and their derivatives are found in various natural products and can be intermediates in important biological pathways. ontosight.ai For example, some sterols with dienol structures are involved in the biosynthesis of cholesterol. nih.gov The metabolism of dienols can lead to the formation of new compounds with potentially interesting biological activities.

Future research could explore:

Biomimetic Synthesis: Designing laboratory syntheses that mimic the biosynthetic pathways of natural products containing dienol moieties.

Metabolite Synthesis: Synthesizing potential metabolites of this compound to study their biological activity and metabolic fate. The oxidation of fatty alcohols to their corresponding acids is a known metabolic process. caymanchem.com

Derivatization for Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives of this compound by modifying the alcohol or the diene system to probe how structural changes affect their biological or chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.